3-(Piperidin-3-yl)propanoic acid hydrochloride
Overview
Description
3-(Piperidin-3-yl)propanoic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-3-yl)propanoic acid hydrochloride typically involves the hydrogenation of 3-(3-pyridyl)acrylic acid. One common method includes the use of rhodium on carbon as a catalyst under an atmosphere of hydrogen at 8 atm for 20 hours. The reaction mixture is then filtered, and the solvent is evaporated to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar hydrogenation processes but on a larger scale. The use of palladium on activated carbon as a catalyst in the presence of acetic acid and hydrogen chloride in ethanol and water is another method employed for its synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Hydrogenation: Reduction of double bonds in the presence of catalysts like rhodium or palladium.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Hydrogenation: Rhodium on carbon or palladium on activated carbon as catalysts.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation of 3-(3-pyridyl)acrylic acid yields this compound .
Scientific Research Applications
3-(Piperidin-3-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of coordination polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Piperidin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(Piperidin-4-yl)propanoic acid hydrochloride
- 3-(Piperidin-1-yl)propanoic acid hydrochloride
- 3-(3-Pyridyl)propanoic acid
Uniqueness
3-(Piperidin-3-yl)propanoic acid hydrochloride is unique due to its specific structure and the position of the piperidine ring. This structural uniqueness can result in different chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
3-piperidin-3-ylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-8(11)4-3-7-2-1-5-9-6-7;/h7,9H,1-6H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDLOWHMBJEXPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71985-82-5 | |
Record name | 3-(3-Piperidinyl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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